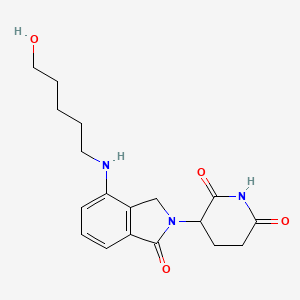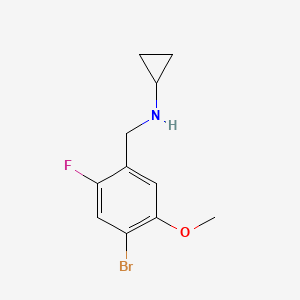
Fmoc-Cys(Trt)-O-DMP-4-OH
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Fmoc-Cys(Trt)-O-DMP-4-OH is a compound used in peptide synthesis, particularly in the solid-phase peptide synthesis (SPPS) method. It is a derivative of cysteine, an amino acid that contains a thiol group, and is protected by the fluorenylmethyloxycarbonyl (Fmoc) group at the N-terminus and the trityl (Trt) group at the thiol side chain. This compound is essential for the synthesis of peptides containing cysteine residues, as it helps to prevent unwanted side reactions and degradation during the synthesis process .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Fmoc-Cys(Trt)-O-DMP-4-OH typically involves the protection of the cysteine thiol group with the trityl group and the N-terminus with the Fmoc group. The reaction conditions often include the use of trifluoroacetic acid (TFA) for the removal of the trityl group and piperidine for the removal of the Fmoc group . The synthesis process requires careful control of reaction conditions to ensure high yield and purity of the final product.
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale synthesis using automated peptide synthesizers. These machines can handle multiple reactions simultaneously, allowing for efficient and high-throughput production of the compound. The use of high-performance liquid chromatography (HPLC) is common for the purification of the final product .
Analyse Des Réactions Chimiques
Types of Reactions
Fmoc-Cys(Trt)-O-DMP-4-OH undergoes several types of chemical reactions, including:
Common Reagents and Conditions
Trifluoroacetic acid (TFA): Used for the removal of the trityl group.
Piperidine: Used for the removal of the Fmoc group.
Dithiothreitol (DTT): Used as a reducing agent to break disulfide bonds.
Major Products Formed
The major products formed from these reactions include peptides with free thiol groups, disulfide-bonded peptides, and peptides with exposed amine groups ready for further functionalization .
Applications De Recherche Scientifique
Fmoc-Cys(Trt)-O-DMP-4-OH has a wide range of applications in scientific research, including:
Mécanisme D'action
The mechanism of action of Fmoc-Cys(Trt)-O-DMP-4-OH involves the protection of the cysteine thiol group and the N-terminus during peptide synthesis. The Fmoc group is removed under basic conditions, exposing the amine group for further reactions. The trityl group is removed under acidic conditions, exposing the thiol group for disulfide bond formation or other reactions . This protection strategy prevents unwanted side reactions and degradation, ensuring the successful synthesis of the desired peptide .
Comparaison Avec Des Composés Similaires
Similar Compounds
Fmoc-Cys(Trt)-OH: A similar compound with the same protecting groups but without the additional modifications present in Fmoc-Cys(Trt)-O-DMP-4-OH.
Fmoc-Cys(Mmt)-OH: Another cysteine derivative with the methoxytrityl (Mmt) protecting group instead of the trityl group.
Fmoc-Cys(STmp)-OH: A cysteine derivative with the trimethoxyphenyl (STmp) protecting group.
Uniqueness
This compound is unique due to its specific combination of protecting groups and modifications, which provide enhanced stability and reactivity during peptide synthesis. This makes it particularly useful for the synthesis of complex peptides and proteins that require precise control over the reaction conditions .
Propriétés
Formule moléculaire |
C50H41NO5S |
|---|---|
Poids moléculaire |
767.9 g/mol |
Nom IUPAC |
[(4-hydroxyphenyl)-phenylmethyl] (2R)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-tritylsulfanylpropanoate |
InChI |
InChI=1S/C50H41NO5S/c52-40-31-29-36(30-32-40)47(35-17-5-1-6-18-35)56-48(53)46(51-49(54)55-33-45-43-27-15-13-25-41(43)42-26-14-16-28-44(42)45)34-57-50(37-19-7-2-8-20-37,38-21-9-3-10-22-38)39-23-11-4-12-24-39/h1-32,45-47,52H,33-34H2,(H,51,54)/t46-,47?/m0/s1 |
Clé InChI |
GVUMENJDOHKFRB-XTCXTYGJSA-N |
SMILES isomérique |
C1=CC=C(C=C1)C(C2=CC=C(C=C2)O)OC(=O)[C@H](CSC(C3=CC=CC=C3)(C4=CC=CC=C4)C5=CC=CC=C5)NC(=O)OCC6C7=CC=CC=C7C8=CC=CC=C68 |
SMILES canonique |
C1=CC=C(C=C1)C(C2=CC=C(C=C2)O)OC(=O)C(CSC(C3=CC=CC=C3)(C4=CC=CC=C4)C5=CC=CC=C5)NC(=O)OCC6C7=CC=CC=C7C8=CC=CC=C68 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![2-(3'-Chloro-3-fluoro-[1,1'-biphenyl]-4-yl)acetic acid](/img/structure/B14767807.png)
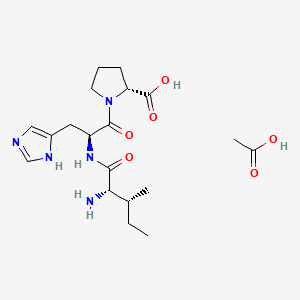
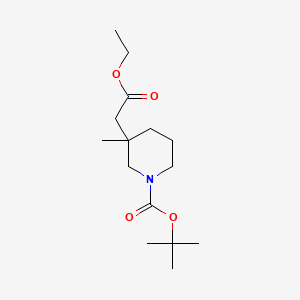
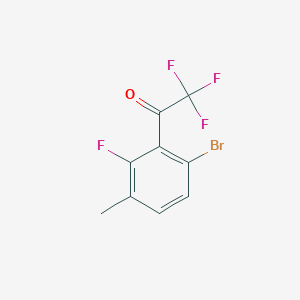
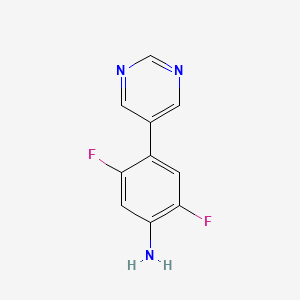
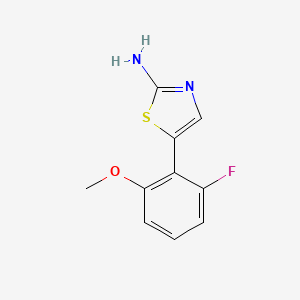
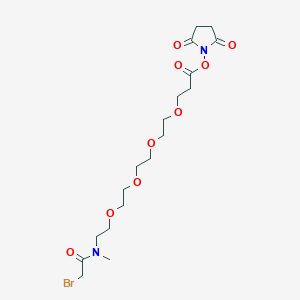
![acetic acid;(2S)-2-[[(2S)-2-[[(2R)-2-[[(2S)-2-[[(2S)-2-[[2-[[(2S,4R)-1-[(2S)-1-[(2S)-2-[[(2R)-2-amino-5-(diaminomethylideneamino)pentanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]pyrrolidine-2-carbonyl]-4-hydroxypyrrolidine-2-carbonyl]amino]acetyl]amino]-3-phenylpropanoyl]amino]-3-hydroxypropanoyl]amino]-3-phenylpropanoyl]amino]-3-phenylpropanoyl]amino]-5-(diaminomethylideneamino)pentanoic acid](/img/structure/B14767844.png)

